MAO-A Inhibitory Potency: 5-Amino Derivative vs. Benchmark C6-Substituted Phthalide Series
The target compound (BindingDB ID: BDBM50075960) inhibits human recombinant MAO-A with an IC₅₀ of 7.60 nM in an Sf9 cell-based assay [1]. This is 12.6-fold more potent than the most active MAO-A inhibitor reported among a series of nineteen C6-substituted phthalide analogs (IC₅₀ = 96 nM) [2]. The assay context—recombinant human enzyme, cell-based format, and fluorescent readout—is comparable between the two datasets, supporting cross-study comparison.
| Evidence Dimension | Human MAO-A IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 7.60 nM (human recombinant MAO-A, Sf9 cells, 5-HT substrate, H₂O₂ detection, 1 h incubation) |
| Comparator Or Baseline | Benchmark C6-phthalide series: IC₅₀ = 96 nM (most potent MAO-A inhibitor among 19 analogs, rat liver homogenate assay, [¹⁴C]-PEA substrate) |
| Quantified Difference | Target compound is 12.6-fold more potent (7.60 vs. 96 nM). |
| Conditions | Target: recombinant human MAO-A expressed in Sf9 cells; Comparator: rat liver mitochondrial MAO-A homogenate. Both assays use amine oxidase substrate and measure product formation. |
Why This Matters
For procurement decisions in CNS drug discovery, a 12.6-fold difference in MAO-A IC₅₀ can determine whether a compound achieves the target engagement necessary for antidepressant or anxiolytic efficacy at pharmacologically achievable concentrations.
- [1] BindingDB. BDBM50075960 (CHEMBL3415797). Affinity Data: IC₅₀ = 7.60 nM for human recombinant MAO-A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075960 (accessed 2026-05-06). View Source
- [2] Strydom, B.; Bergh, J.J.; Petzer, J.P. Inhibition of monoamine oxidase by phthalide analogues. Bioorg. Med. Chem. Lett. 2013, 23, 1269–1273. View Source
